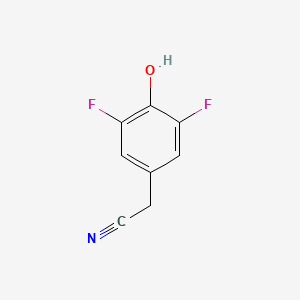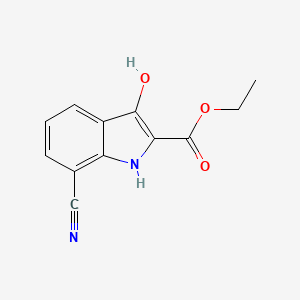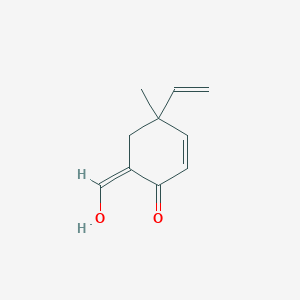
(Z)-6-(Hydroxymethylene)-4-methyl-4-vinylcyclohex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-6-(Hydroxymethylene)-4-methyl-4-vinylcyclohex-2-en-1-one is a chemical compound with a unique structure characterized by a hydroxymethylene group attached to a cyclohexenone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-6-(Hydroxymethylene)-4-methyl-4-vinylcyclohex-2-en-1-one typically involves the reaction of a suitable precursor with a formylating agent. One common method involves the use of ethyl formate and sodium hydride in an organic solvent such as benzene, followed by refluxing the mixture to obtain the desired product . The reaction conditions are carefully controlled to ensure the formation of the Z-isomer, which is stabilized by hydrogen bonding with the carbonyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can further improve the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-6-(Hydroxymethylene)-4-methyl-4-vinylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the hydroxymethylene group to a hydroxyl group or further to a methyl group.
Substitution: The vinyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated compounds, amines.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, (Z)-6-(Hydroxymethylene)-4-methyl-4-vinylcyclohex-2-en-1-one serves as an intermediate for the synthesis of more complex molecules. Its unique structure allows for the formation of various derivatives through functional group transformations .
Biology and Medicine
Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of bioactive molecules .
Industry
In the industrial sector, this compound can be used in the production of polymers and other materials with specific properties. Its reactivity allows for the incorporation of functional groups that can enhance the performance of the final product .
Mecanismo De Acción
The mechanism of action of (Z)-6-(Hydroxymethylene)-4-methyl-4-vinylcyclohex-2-en-1-one involves its interaction with various molecular targets. The hydroxymethylene group can form hydrogen bonds with enzymes and receptors, modulating their activity. Additionally, the compound can undergo metabolic transformations that lead to the formation of active metabolites .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hydroxymethylenecyclohexanone
- 2-Hydroxymethylene-17alpha-ethinyl-17beta-hydroxy-19-nor-4-androsten-3-one
- 2-[(Z)-Hydroxymethylene]cyclopentanone
Uniqueness
(Z)-6-(Hydroxymethylene)-4-methyl-4-vinylcyclohex-2-en-1-one is unique due to its specific structural features, such as the presence of both a hydroxymethylene group and a vinyl group on a cyclohexenone ring. This combination of functional groups allows for a wide range of chemical transformations and applications, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C10H12O2 |
|---|---|
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
(6Z)-4-ethenyl-6-(hydroxymethylidene)-4-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H12O2/c1-3-10(2)5-4-9(12)8(6-10)7-11/h3-5,7,11H,1,6H2,2H3/b8-7- |
Clave InChI |
KWQRCKPIIWRWPI-FPLPWBNLSA-N |
SMILES isomérico |
CC1(C/C(=C/O)/C(=O)C=C1)C=C |
SMILES canónico |
CC1(CC(=CO)C(=O)C=C1)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


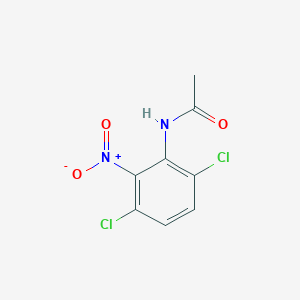
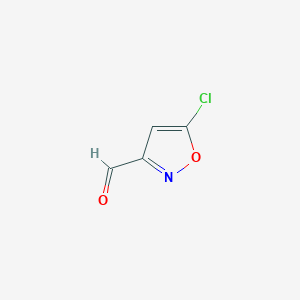
![N-cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B15224164.png)

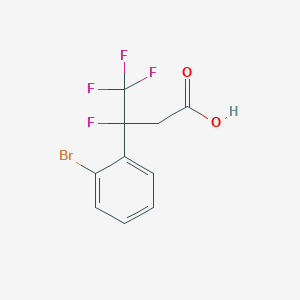

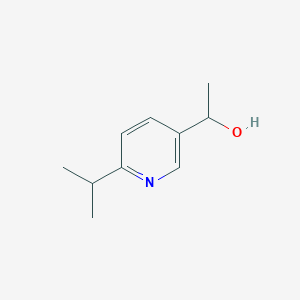

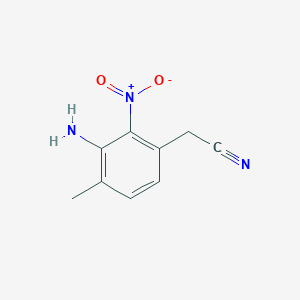
![8-Bromo-1H-pyraZolo[1,5-a][1,3,5]triaZine-2,4-dione](/img/structure/B15224203.png)
